

Unveiling the Physicochemical Profile of 1-(4-Methoxyphenyl)-1H-pyrrole: A Technical Guide

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Compound of Interest

Compound Name: 1-(4-Methoxyphenyl)-1H-pyrrole

Cat. No.: B1584758

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methoxyphenyl)-1H-pyrrole, a member of the N-arylpyrrole class of heterocyclic compounds, represents a significant scaffold in medicinal chemistry and materials science. The unique electronic and structural characteristics arising from the conjugation of the pyrrole ring with a methoxy-substituted phenyl group bestow this molecule with a range of biological activities and material properties. A thorough understanding of its fundamental physical properties, namely its melting point and solubility, is a critical prerequisite for its effective utilization in drug design, synthesis, and formulation, as well as in the development of novel organic materials.

This technical guide provides an in-depth exploration of the melting point and solubility of **1-(4-Methoxyphenyl)-1H-pyrrole**. It is designed to equip researchers, scientists, and drug development professionals with both the foundational knowledge and practical experimental protocols necessary for the accurate characterization of this compound. The methodologies described herein are grounded in established principles of physical organic chemistry and are presented with a focus on ensuring data integrity and reproducibility.

Core Physical Properties

The physical properties of an active pharmaceutical ingredient (API) or a key synthetic intermediate are pivotal in its development. The melting point serves as a crucial indicator of

purity and is a key parameter for quality control. Solubility, on the other hand, directly influences a compound's bioavailability, formulation possibilities, and its behavior in various chemical and biological systems.

Table 1: Key Physical and Chemical Properties of 1-(4-Methoxyphenyl)-1H-pyrrole

Property	Value	Source(s)
CAS Number	5145-71-1	[1] [2]
Molecular Formula	C ₁₁ H ₁₁ NO	[1] [3]
Molecular Weight	173.21 g/mol	[1] [3]
Melting Point	110-114 °C	[1]

Melting Point Determination: A Measure of Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically leads to a depression and broadening of the melting point range, a phenomenon known as melting point depression. Therefore, accurate determination of the melting point is a fundamental technique for assessing the purity of a synthesized or isolated compound.

Authoritative Grounding: The Clausius-Clapeyron Relation

The thermodynamic basis for melting point depression is described by the Clausius-Clapeyron relation, which relates the change in vapor pressure of a substance with temperature. In the context of a solid-liquid equilibrium, the presence of a soluble impurity lowers the chemical potential of the liquid phase, thereby lowering the temperature at which the solid and liquid phases are in equilibrium.

Experimental Protocol: Capillary Melting Point Determination

The capillary melting point method is a widely accepted and reliable technique for determining the melting point of a solid organic compound.

Objective: To accurately determine the melting point range of a sample of **1-(4-Methoxyphenyl)-1H-pyrrole**.

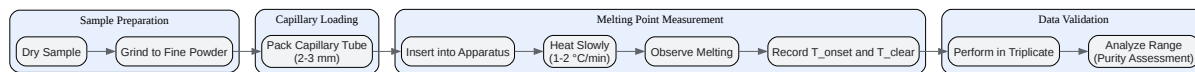
Materials:

- **1-(4-Methoxyphenyl)-1H-pyrrole** (crystalline solid)
- Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation:
 - Ensure the sample of **1-(4-Methoxyphenyl)-1H-pyrrole** is completely dry, as residual solvent can depress the melting point.
 - Place a small amount of the crystalline solid in a clean, dry mortar and gently grind it into a fine powder. This ensures uniform packing and efficient heat transfer within the capillary tube.
- Capillary Tube Packing:
 - Invert a capillary tube (sealed end down) and press the open end into the powdered sample. A small amount of the powder will be forced into the open end.

- Tap the sealed end of the capillary tube gently on a hard surface to cause the powder to fall to the bottom.
- Repeat this process until a packed column of 2-3 mm in height is obtained. A densely packed sample is crucial for an accurate determination.
- Melting Point Apparatus Setup:
 - Place the packed capillary tube into the sample holder of the melting point apparatus.
 - Set the initial temperature of the apparatus to approximately 10-15 °C below the expected melting point (around 95-100 °C for this compound).
 - Set the heating rate to a slow and steady 1-2 °C per minute. A slow heating rate is essential to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.
- Observation and Data Recording:
 - Carefully observe the sample through the magnifying lens of the apparatus.
 - Record the temperature at which the first drop of liquid appears (the onset of melting).
 - Continue to observe and record the temperature at which the last crystal of the solid melts (the clear point).
 - The recorded temperature range between the onset of melting and the clear point is the melting point range of the sample.
- Self-Validation:
 - Perform the determination in triplicate to ensure reproducibility. The recorded melting point ranges should be consistent within a narrow margin (e.g., ± 0.5 °C).
 - A sharp melting point range (e.g., 1-2 °C) is indicative of a high degree of purity. A broad range suggests the presence of impurities.



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Caption: Workflow for Capillary Melting Point Determination.

Solubility Profile: Predicting and Verifying Behavior in Solvents

The solubility of a compound is a critical parameter that dictates its behavior in various media. The principle of "like dissolves like" provides a foundational framework for predicting solubility. This principle states that a solute will dissolve best in a solvent that has a similar polarity.

Structural Analysis and Solubility Prediction

1-(4-Methoxyphenyl)-1H-pyrrole possesses a molecular structure with distinct polar and non-polar regions:

- Non-polar character: The molecule is dominated by two aromatic rings (the phenyl and pyrrole rings), which are inherently non-polar and hydrophobic.
- Polar character: The presence of the methoxy group (-OCH₃) introduces some polarity due to the electronegative oxygen atom. The nitrogen atom in the pyrrole ring also contributes to the molecule's overall polarity.

Based on this structural analysis, we can predict the following solubility profile:

- High solubility in non-polar and moderately polar organic solvents such as dichloromethane, chloroform, acetone, ethyl acetate, and tetrahydrofuran (THF). These solvents can effectively solvate the large non-polar aromatic portions of the molecule.

- Moderate solubility in polar protic solvents like ethanol and methanol. While the methoxy group can engage in hydrogen bonding as an acceptor, the large hydrophobic scaffold limits extensive interaction with these solvents.
- Low to negligible solubility in highly polar solvents like water. The large non-polar surface area of the molecule outweighs the contribution of the single methoxy group to water solubility.

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a systematic approach to qualitatively assess the solubility of **1-(4-Methoxyphenyl)-1H-pyrrole** in a range of common laboratory solvents.

Objective: To determine the qualitative solubility of **1-(4-Methoxyphenyl)-1H-pyrrole** in various solvents.

Materials:

- **1-(4-Methoxyphenyl)-1H-pyrrole**
- A selection of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane)
- Small test tubes (e.g., 13x100 mm)
- Vortex mixer
- Spatula
- Graduated cylinders or pipettes

Procedure:

- Solvent Addition:
 - Label a series of clean, dry test tubes, one for each solvent to be tested.

- Add approximately 1 mL of each solvent to its corresponding test tube.
- Solute Addition:
 - Weigh out approximately 10 mg of **1-(4-Methoxyphenyl)-1H-pyrrole** and add it to the first test tube.
 - Repeat for each of the other solvents.
- Mixing and Observation:
 - Agitate each test tube vigorously using a vortex mixer for 30 seconds to facilitate dissolution.
 - Visually inspect each tube against a contrasting background to determine if the solid has dissolved completely.
- Categorization of Solubility:
 - Soluble: The entire solid dissolves, leaving a clear solution.
 - Partially Soluble: A portion of the solid dissolves, but some undissolved solid remains.
 - Insoluble: The solid does not appear to dissolve at all.
- Heating for Enhanced Solubility (Optional):
 - For samples that are partially soluble or insoluble at room temperature, gently warm the test tube in a water bath to observe if solubility increases with temperature. Note any changes upon cooling, as the compound may precipitate out.
- Data Recording:
 - Record the observations for each solvent in a structured table.

Table 2: Predicted and Experimental Solubility of 1-(4-Methoxyphenyl)-1H-pyrrole

Solvent	Polarity	Predicted Solubility	Experimental Observation
Water	High	Insoluble	
Methanol	High	Sparingly Soluble	
Ethanol	High	Sparingly Soluble	
Acetone	Medium	Soluble	
Ethyl Acetate	Medium	Soluble	
Dichloromethane	Low	Soluble	
Hexane	Low	Sparingly to Insoluble	

(The "Experimental Observation" column is intended to be filled in by the researcher upon completion of the experiment.)

Caption: Logical Flow for Predicting Solubility.

Conclusion

The physical properties of **1-(4-Methoxyphenyl)-1H-pyrrole**, specifically its melting point and solubility, are fundamental parameters that underpin its application in research and development. This technical guide has provided a comprehensive overview of these properties, grounded in established scientific principles. The detailed experimental protocols for melting point and solubility determination are designed to be self-validating, ensuring the generation of accurate and reliable data. By understanding and applying the concepts and methodologies outlined in this guide, researchers, scientists, and drug development professionals can confidently characterize **1-(4-Methoxyphenyl)-1H-pyrrole**, facilitating its seamless integration into their scientific endeavors.

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